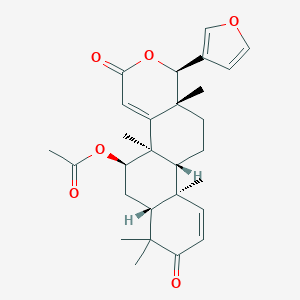
Forsythoside A
Übersicht
Beschreibung
Forsythoside A is a phenylethanoid glycoside primarily extracted from the dried fruit of Forsythia suspensa (Thunb.) Vahl, a medicinal plant widely used in traditional Chinese medicine. This compound is known for its extensive pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and neuroprotective properties .
Wirkmechanismus
Forsythoside A exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the nuclear factor kappaB (NF-κB) signaling pathway.
Antioxidant Action: this compound enhances the activity of antioxidant enzymes and reduces oxidative stress by activating the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.
Neuroprotective Action: It protects neuronal cells from damage by inhibiting lipid peroxidation and ferroptosis through the Nrf2/GPX4 axis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Forsythiaside in laboratory experiments has a number of advantages and limitations. One advantage is that it is a natural compound, which makes it relatively safe to use. In addition, Forsythiaside is relatively easy to synthesize, and is relatively inexpensive. However, one limitation is that Forsythiaside is not very stable, and can easily be degraded by light and heat.
Zukünftige Richtungen
There are a number of potential future directions for research on Forsythiaside. One potential area of research is to further investigate the mechanism of action of Forsythiaside, and to identify its specific targets. In addition, further research could be conducted on the biochemical and physiological effects of Forsythiaside, and the potential therapeutic applications of Forsythiaside. Additionally, further research could be conducted to investigate the potential synergistic effects of Forsythiaside in combination with other compounds. Finally, further research could be conducted to investigate the potential toxicity of Forsythiaside, and to assess its safety for use in humans.
Wissenschaftliche Forschungsanwendungen
Forsythoside A hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von Phenylethanoidglykosiden und ihren chemischen Eigenschaften verwendet.
Biologie: this compound wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, einschließlich seiner antioxidativen und entzündungshemmenden Aktivitäten.
Industrie: this compound wird aufgrund seiner therapeutischen Eigenschaften bei der Entwicklung von pflanzlichen Arzneimitteln und Nahrungsergänzungsmitteln eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege:
Entzündungshemmende Wirkung: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren, indem es den NF-κB-Signalweg moduliert.
Antioxidative Wirkung: this compound erhöht die Aktivität von antioxidativen Enzymen und reduziert oxidativen Stress, indem es den Nrf2-Signalweg aktiviert.
Neuroprotektive Wirkung: Es schützt neuronale Zellen vor Schäden, indem es die Lipidperoxidation und Ferroptose über die Nrf2/GPX4-Achse hemmt.
Biochemische Analyse
Biochemical Properties
Forsythoside A interacts with various enzymes, proteins, and other biomolecules. It regulates toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways, as well as the expression of related cytokines and kinases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to increase the viability of lipopolysaccharide (LPS)-treated RAW264.7 cells and primary lymphocytes, suggesting that this compound effectively counters the adverse effects of endotoxins . It also exerts neuroprotective effects by activating Nrf2 and endoplasmic reticulum stress pathway to reduce cerebral ischemic damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to block the LPS/TLR4 signaling pathway and inhibit regulatory T cells (Tregs), downregulating Foxp3, IL-10 and TGF-β1, molecules involved in the immunosuppressive function of Tregs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound significantly reduced the levels of urine protein, blood creatinine and urea nitrogen in a nephropathy rat model induced by adriamycin .
Transport and Distribution
This compound is transported and distributed within cells and tissues. An in vitro Caco-2 cell model and a single-pass intestinal perfusion in situ model in SD rats were used to investigate the intestinal absorption of this compound .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Forsythoside A kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Veresterung von Phenylethanoidglykosiden beinhalten. Der Prozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol und spezifischen Katalysatoren, um die Reaktion zu ermöglichen. Die optimalen Bedingungen für den Extraktionsprozess umfassen eine Temperatur von 53,4 °C, eine Extraktionszeit von 2,2 Stunden, ein Flüssig-Feststoff-Verhältnis von 45,7 ml/g und einen pH-Wert von 6 .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion aus Forsythia suspensa-Blättern unter Verwendung einer β-Cyclodextrin-gestützten Methode. Dieser grüne Extraktionsprozess optimiert die Ausbeute und Reinheit von this compound. Die Prozessparameter umfassen ein Feststoff-Flüssigkeits-Verhältnis von 1:36,3, eine Temperatur von 75,25 °C und einen pH-Wert von 3,94. Die Verwendung von β-Cyclodextrin verbessert die Löslichkeit und Stabilität der Verbindung .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Forsythoside A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch verschiedene Reagenzien und Bedingungen ermöglicht.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen in this compound durch andere Gruppen unter Verwendung spezifischer Katalysatoren und Lösungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Forsythoside A wird oft mit anderen Phenylethanoidglykosiden wie Forsythoside B und Forsythoside E verglichen:
Forsythoside B: Ähnlich wie this compound zeigt Forsythoside B entzündungshemmende und antioxidative Eigenschaften.
Forsythoside E: Diese Verbindung hat ähnliche pharmakologische Aktivitäten, induziert aber im Gegensatz zu this compound und Forsythoside B keine Gefäßleckage.
This compound zeichnet sich durch seine starken neuroprotektiven Wirkungen und seine Fähigkeit aus, mehrere Signalwege zu modulieren, was es zu einer einzigartigen und wertvollen Verbindung in der wissenschaftlichen Forschung und in therapeutischen Anwendungen macht.
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOUWTJYUCZJQD-UJERWXFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317212 | |
| Record name | Forsythoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79916-77-1 | |
| Record name | Forsythoside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79916-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Forsythiaside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079916771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forsythoside B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Forsythoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORSYTHIASIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUH5BQ893P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known pharmacological effects of forsythiaside?
A1: Forsythiaside exhibits a wide range of pharmacological activities, including:
Q2: How does forsythiaside interact with the NF-κB signaling pathway?
A2: Forsythiaside has been shown to attenuate LPS-induced inflammatory responses by downregulating the NF-κB signaling pathway [, ]. While the exact mechanism remains unclear, studies suggest forsythiaside might inhibit NF-κB activation by preventing IκBα degradation and p65 phosphorylation []. This, in turn, suppresses the expression of pro-inflammatory cytokines, like TNF-α, IL-1β, and IL-6, contributing to its anti-inflammatory effects.
Q3: What is the role of the Nrf2/HO-1 pathway in forsythiaside's cardioprotective effects?
A3: Forsythiaside activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress [, ]. By promoting Nrf2 nuclear translocation and increasing HO-1 expression, forsythiaside enhances the antioxidant capacity of cardiomyocytes, protecting them from H2O2-induced damage [, ]. This activation contributes significantly to its cardioprotective effects.
Q4: What is known about the pharmacokinetics of forsythiaside?
A4: Studies in rats show that forsythiaside exhibits rapid absorption and elimination after intravenous administration, fitting a two-compartment pharmacokinetic model [, ]. Research indicates a moderate plasma protein binding capacity, ranging from 62.9% to 69.3% at various concentrations [].
Q5: How is forsythiaside quantified in biological samples?
A5: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) is the primary method for quantifying forsythiaside in biological samples [, , , , ]. This method offers good sensitivity, accuracy, and reproducibility for pharmacokinetic studies.
Q6: What methods are employed to study forsythiaside stability?
A6: Researchers utilize UV spectrophotometry to assess forsythiaside stability under various conditions, including different pH levels and temperatures []. This method helps determine the compound's susceptibility to degradation and its stability profile under different storage and processing conditions.
Q7: What is the chemical structure of forsythiaside?
A7: Forsythiaside is a phenylethanoside glycoside. While specific spectroscopic data isn't directly provided in the research, its structure consists of a phenylethyl alcohol moiety linked to a glucose molecule via a glycosidic bond.
Q8: What is known about the material compatibility and stability of forsythiaside?
A8: Forsythiaside exhibits instability under alkaline conditions (pH 9.40), showing greater stability in acidic environments (pH 4.03) and at moderate temperatures []. This information is crucial for optimizing formulation strategies and storage conditions to ensure its stability and efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















